4,6-Dichloro-2-ethyl-5-methylpyrimidine (CAS 41026-91-9): A Comprehensive Guide to Reactivity, Synthesis, and API Applications
4,6-Dichloro-2-ethyl-5-methylpyrimidine (CAS 41026-91-9): A Comprehensive Guide to Reactivity, Synthesis, and API Applications
Executive Summary
In modern drug discovery and agrochemical development, the pyrimidine ring represents one of the most privileged scaffolds. Specifically, 4,6-Dichloro-2-ethyl-5-methylpyrimidine (CAS 41026-91-9) serves as a critical, bifunctional building block [1]. As a Senior Application Scientist, I frequently leverage this molecule's predictable reactivity profile to construct complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and GPCR antagonists [3].
This whitepaper provides an in-depth technical analysis of CAS 41026-91-9, detailing its physicochemical properties, the causality behind its chemical reactivity, and field-proven, self-validating experimental protocols for its sequential functionalization.
Physicochemical Properties & Identifiers
To ensure rigorous tracking and procurement in synthetic workflows, all quantitative identifiers and baseline properties of 4,6-Dichloro-2-ethyl-5-methylpyrimidine are summarized in the table below [1][2].
| Property / Identifier | Value |
| Chemical Name | 4,6-Dichloro-2-ethyl-5-methylpyrimidine |
| CAS Registry Number | 41026-91-9 |
| Molecular Formula | C7H8Cl2N2 |
| Molecular Weight | 191.05 g/mol |
| SMILES | CCC1=NC(=C(C(=N1)Cl)C)Cl |
| InChIKey | LNUGIQDTXNTOMO-UHFFFAOYSA-N |
| Typical Commercial Purity | ≥ 95% - 98% |
| Structural Class | Halogenated Heterocycle / API Intermediate |
Chemical Reactivity & Mechanistic Insights
The utility of 4,6-Dichloro-2-ethyl-5-methylpyrimidine lies in its highly tunable electrophilicity. Understanding the electronic and steric causality of this scaffold is paramount for designing successful synthetic routes.
The SNAr Paradigm and Electronic Causality
The pyrimidine ring is inherently electron-deficient due to the strong inductive and resonance electron-withdrawing effects of the two nitrogen atoms (N1 and N3). This renders the carbon atoms at positions 2, 4, and 6 highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [4].
However, CAS 41026-91-9 possesses specific structural modifications that dictate its chemoselectivity:
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C2-Blocking: The ethyl group at the C2 position physically blocks nucleophilic attack at what is traditionally the most reactive site on a pyrimidine ring. This forces incoming nucleophiles to attack exclusively at the C4 or C6 positions.
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Steric and Electronic Tuning at C5: The methyl group at the C5 position provides mild steric hindrance and slight electron donation (via hyperconjugation). This slightly attenuates the extreme reactivity of the adjacent C4 and C6 chlorides, preventing runaway reactions and allowing for precise, temperature-controlled mono-substitution.
When a nucleophile (such as a primary amine) attacks the C4 position, a negatively charged Meisenheimer complex is formed. The electronegative nitrogen atoms in the pyrimidine ring stabilize this anionic intermediate before the chloride leaving group is expelled, restoring aromaticity.
Caption: SNAr mechanism showing Meisenheimer complex formation at C4/C6.
Sequential Functionalization Logic
Because the molecule is symmetrical with respect to the C4 and C6 chlorides, the first substitution can occur at either site. However, once the first nucleophile (e.g., an amine or alkoxide) is installed, it donates electron density into the pyrimidine ring via resonance. This fundamentally alters the causality of the next step: the remaining chlorine atom becomes significantly less electrophilic. Consequently, the second substitution requires much harsher conditions (elevated temperatures) or transition-metal catalysis (e.g., Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings) [3][4].
Experimental Protocols: Self-Validating Workflows
The following protocols are designed as self-validating systems. By strictly controlling stoichiometry and temperature, the intrinsic electronic deactivation of the ring acts as a natural stopping point, preventing over-reaction.
Protocol 1: Regioselective Mono-Amination (SNAr)
This protocol installs an amine at the C4 position while leaving the C6 chlorine intact for future cross-coupling.
Reagents:
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4,6-Dichloro-2-ethyl-5-methylpyrimidine (1.0 equivalent)
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Primary Aliphatic Amine (1.05 equivalents)
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N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
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Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 eq of the pyrimidine scaffold in anhydrous DCM under an inert nitrogen atmosphere.
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Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: The low temperature suppresses the kinetic energy of the system, ensuring that the slightly deactivated mono-substituted product cannot undergo a second substitution.
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Addition: Add 2.0 eq of DIPEA, followed by the dropwise addition of 1.05 eq of the primary amine.
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Monitoring: Allow the reaction to slowly warm to room temperature (25 °C) over 4 hours. Monitor via Thin Layer Chromatography (TLC). The self-validating nature of the electronic deactivation ensures the reaction halts cleanly at the mono-substituted stage.
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Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. The organic layers are combined, passed through a phase separator to remove residual water, and concentrated under reduced pressure to yield the 4-amino-6-chloro intermediate.
Protocol 2: High-Temperature Second Substitution (Suzuki-Miyaura Coupling)
To functionalize the remaining, deactivated C6 chlorine, Palladium catalysis is employed to build a C-C bond, a common step in synthesizing CNS-penetrant APIs [3].
Reagents:
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Mono-substituted 6-chloro intermediate (1.0 equivalent)
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Aryl Boronic Acid (1.2 equivalents)
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Pd(dppf)Cl₂ catalyst (0.05 equivalents)
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Sodium Carbonate (Na₂CO₃) (2.0 equivalents, 2M aqueous solution)
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Solvent: 1,4-Dioxane
Step-by-Step Methodology:
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Degassing: In a microwave-safe vial, combine the 6-chloro intermediate, aryl boronic acid, and 1,4-Dioxane. Sparge the solution with argon for 10 minutes to remove oxygen, which would otherwise poison the Palladium catalyst.
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Catalyst Addition: Add the aqueous Na₂CO₃ and the Pd(dppf)Cl₂ catalyst. Seal the vial.
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Thermal Activation: Heat the reaction mixture to 90–100 °C for 12 hours (or utilize microwave irradiation at 120 °C for 30 minutes). Causality: The high thermal energy is strictly required to overcome the high activation barrier of oxidative addition into the electron-rich, deactivated C-Cl bond.
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Purification: Cool to room temperature, filter through a pad of Celite to remove Palladium black, and purify the crude mixture via reverse-phase HPLC to isolate the final 4,6-disubstituted API.
Caption: Workflow for sequential functionalization of CAS 41026-91-9.
Conclusion
4,6-Dichloro-2-ethyl-5-methylpyrimidine (CAS 41026-91-9) is a highly versatile scaffold that offers predictable, stepwise functionalization. By understanding the electronic interplay between the strongly electron-withdrawing pyrimidine core and the resonance-donating effects of incoming nucleophiles, researchers can design highly efficient, self-validating synthetic routes. Whether utilized via low-temperature SNAr or high-temperature Palladium-catalyzed cross-couplings, this molecule remains a cornerstone intermediate in the rapid development of novel therapeutics.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 59943664, 4,6-Dichloro-2-ethyl-5-methylpyrimidine." PubChemLite. Available at: [Link]
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PubMed Central (PMC). "Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype." Available at: [Link]
